Bromure d'heptaméthonium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to heptamethonium bromide often involves complex reactions that include the use of bromomethyl groups and bicyclic structures as key intermediates. For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide showcases a method involving the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile, highlighting the Wagner–Meerwein rearrangement stage as a critical step (Garagan et al., 2023). Such methods underscore the complexity and specificity required in synthesizing compounds within the heptamethonium bromide family.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2,5-diazabicyclo[2.2.1]heptane parent ring, offers insights into the structural features that may be present in heptamethonium bromide. These structures are characterized by their bicyclic nature, with specific attention to how bromide ions and other substituents interact with the core structure to influence overall stability and reactivity (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

Chemical reactions involving brominated compounds similar to heptamethonium bromide demonstrate a range of reactivities and products. For instance, the bromination of various organic substrates using a recyclable and high bromine-containing di-(tribromide) reagent illustrates the potential for diverse chemical transformations in the synthesis and modification of such compounds (Paul et al., 2015).

Physical Properties Analysis

The physical properties of heptamethonium bromide and related compounds can be inferred from studies on similar bromide salts and their hydration states, crystal structures, and molecular packing. Research on the crystal structure of dioctadecyldimethylammonium bromide monohydrate, for example, provides valuable information on how such compounds organize in solid states, which can influence their physical properties and interactions (Okuyama et al., 1988).

Chemical Properties Analysis

The chemical properties of heptamethonium bromide can be explored through the lens of its reactivity, particularly in relation to substitution reactions, solvolysis, and the formation of adducts with other molecules. Studies on the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane, leading to products with norpinic structure, illuminate the types of chemical transformations that compounds like heptamethonium bromide may undergo (Kostryukov & Masterova, 2020).

Applications De Recherche Scientifique

Inhibition de la prolifération cellulaire induite par la nicotine dans les cellules cancéreuses du poumon non à petites cellules

Le bromure d'heptaméthonium, également connu sous le nom de bromure d'hexaméthonium, est un antagoniste du récepteur nicotinique de l'acétylcholine. Il a été étudié pour son potentiel à contrôler la prolifération cellulaire induite par la nicotine dans les cellules cancéreuses du poumon non à petites cellules. Les mécanismes spécifiques qu'il déclenche sont encore inconnus, mais on pense qu'il inhibe les α7-nAChRs, dont l'expression est élevée par la nicotine et jouent un rôle essentiel dans l'induction et le développement des cancers du poumon .

Émission rouge à large bande dans les pérovskites d'halogénure de plomb

Le this compound a été utilisé dans la création d'un pérovskitoid d'iodure de plomb hybride unidimensionnel (1D), (HM)Pb2Br6 (HM = hexaméthonium), qui présente une émission rouge unique culminant à 692 nm. Cette émission est dérivée d'espèces Pb 23+, Pb 3+ et Br 2− autolocalisées confinées dans le réseau d'iodure de plomb inorganique qui fonctionnent comme des centres radiatifs . Cette découverte pourrait être bénéfique pour la conception de systèmes de pérovskite pour une émission rouge efficace .

Mécanisme D'action

Target of Action

Heptamethonium bromide primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that play a crucial role in transmitting signals in the autonomic ganglia of the nervous system .

Mode of Action

Heptamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .

Biochemical Pathways

By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream signaling pathways, leading to a decrease in the transmission of signals in the autonomic nervous system .

Pharmacokinetics

This limits its bioavailability and influences its distribution within the body .

Result of Action

The blockage of neuronal nicotinic receptors by heptamethonium bromide leads to the inhibition of both the sympathetic and parasympathetic nervous systems . This results in various physiological effects, including a decrease in blood pressure and heart rate .

Action Environment

The action, efficacy, and stability of heptamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Also, factors such as pH and temperature can influence its stability and efficacy .

Safety and Hazards

Orientations Futures

Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .

Propriétés

IUPAC Name |

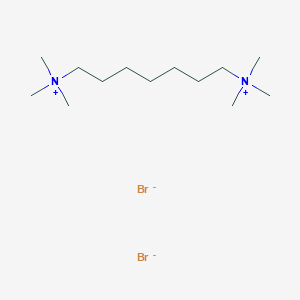

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)